2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid
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Overview
Description
2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with an appropriate acylating agent to form the corresponding thioester. This intermediate is then reacted with hydrazine to form the hydrazone derivative. The final step involves the condensation of the hydrazone with 2-formylbenzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the hydrazone moiety can produce hydrazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxyacetic acid
- 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives
Uniqueness
2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid is unique due to its specific structural features, such as the presence of both a thiadiazole ring and a hydrazone moiety. These features contribute to its diverse biological activities and make it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C19H16N4O3S3 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[(E)-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H16N4O3S3/c24-16(21-20-10-14-8-4-5-9-15(14)17(25)26)12-28-19-23-22-18(29-19)27-11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,21,24)(H,25,26)/b20-10+ |
InChI Key |
KGYVLYKLCQNQRI-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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